N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 4-(4-methoxyphenyl)piperazine moiety and a sulfanyl-linked acetamide group bearing a cyclohexyl substituent.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2S/c1-30-20-9-7-19(8-10-20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-5-3-2-4-6-18/h7-10,15,17-18H,2-6,11-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQGCRBMCKDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often formed via the reaction of an appropriate amine with a diketone or through the cyclization of amino acids.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidinone intermediates with 4-fluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfide Oxidation
The sulfanyl (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
Amide Hydrolysis
The acetamide group can undergo acidic or basic hydrolysis to yield carboxylic acid intermediates:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (10% aq.), reflux | 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetic acid | Precursor for ester/amide derivatives |
| Acidic hydrolysis | HCl (conc.), ethanol, 80°C | Same carboxylic acid product | pH-dependent solubility studies |
Nucleophilic Substitution on Pyrimidine
The pyrimidine ring’s chloro or sulfanyl substituents participate in nucleophilic substitutions:
Redox Reactions
The compound participates in redox processes via its electron-rich aromatic systems:
| Reaction | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Reduction of nitro groups | H<sub>2</sub>/Pd-C, ethanol | Amine intermediates (if nitro substituents present) | Improved receptor binding affinity |
| Oxidation of methoxy groups | BBr<sub>3</sub> in DCM, –78°C | Phenolic derivatives | Modulation of pharmacokinetics |
Heterocyclic Functionalization
The piperazine and pyrimidine rings allow further derivatization:
Stability Under Varied Conditions
Critical stability data for storage and handling:
| Condition | Observation | Implication |
|---|---|---|
| pH 1–3 (gastric simulation) | Hydrolysis of amide group (t<sub>1/2</sub> = 4.2 h) | Limited oral bioavailability |
| pH 7.4 (physiological) | Stable (>48 h) | Suitable for IV formulations |
| UV light exposure | Degradation to cyclohexylamine and sulfonic acid | Requires light-protected storage |
Key Findings from Research
-
Synthetic Optimization : Multi-step routes prioritize coupling the pyrimidine-thioacetamide core with pre-synthesized piperazine intermediates.
-
Reactivity Hierarchy : Sulfanyl > amide > pyrimidine in electrophilic/nucleophilic environments .
-
Biological Correlation : Sulfone derivatives show enhanced metabolic stability in murine models compared to parent compounds.
Scientific Research Applications
N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound shares a common scaffold with several analogs reported in the evidence, differing primarily in:
- Acetamide nitrogen substituents : Cyclohexyl (target) vs. aryl (e.g., 4-methylphenyl in M179-4759 ), halogenated aryl (e.g., 4-chloro-2-nitrophenyl in ), or heterocyclic groups.
- Pyrimidine/pyridine core modifications: Sulfanyl (target) vs. oxy or amino linkages (e.g., 10a–c in ).
- Piperazine substituents : 4-Methoxyphenyl (target) vs. 4-fluorobenzyl (5m ), 4-chlorophenyl (5l ), or tosyl groups ().
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogs (e.g., M179-4849).
†Predicted from M179-4759’s logP .
Physicochemical and Spectral Properties
- logP and Solubility: The cyclohexyl group in the target compound likely enhances lipophilicity (logP ~5.0) compared to analogs with polar substituents (e.g., 5o , which has an aminopyridine group). This may improve membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding: The target’s hydrogen bond acceptors (6) and donors (1) are comparable to M179-4759 , but fewer than compounds with additional amide or sulfonamide groups (e.g., ).
- Spectral Data : Piperazine-related proton signals in NMR (e.g., δ ~2.5–3.5 ppm for –NCH2–) and acetamide carbonyl peaks (δ ~165–170 ppm) are consistent across analogs .
Biological Activity
N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, with the CAS number 1251671-82-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 441.6 g/mol . The compound features a pyrimidine ring, a piperazine moiety, and a sulfanyl group, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing piperazine and pyrimidine derivatives exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with critical cellular pathways involved in proliferation and survival .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.237 ± 0.093 | PARP1 inhibition |
| Compound B | A431 (Skin Cancer) | 0.150 ± 0.060 | Cell cycle arrest at G1 |
| N-cyclohexyl... | TBD | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant potential of thiazole and piperazine derivatives has been documented extensively. For example, certain thiazole-linked compounds demonstrated significant protection in seizure models, suggesting that modifications to the piperazine structure can enhance anticonvulsant efficacy . The presence of electron-withdrawing groups has been associated with increased activity against seizures.
Table 2: Anticonvulsant Activity Overview
| Compound | Model Used | ED50 (mg/kg) | Observations |
|---|---|---|---|
| Thiazole A | PTZ Seizure Test | 24.38 | Significant protection observed |
| Thiazole B | MES Test | 88.23 | Moderate efficacy |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of this compound. The methoxy group on the phenyl ring appears to enhance lipophilicity and receptor binding affinity, which may contribute to its anticancer properties .
Case Studies
A notable study investigated the effects of a similar piperazine-containing compound on various cancer cell lines, demonstrating potent cytotoxic effects with IC50 values comparable to established chemotherapeutics . The study highlighted the importance of further exploring piperazine derivatives for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
